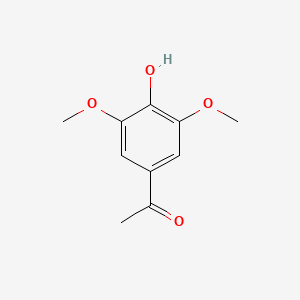

Acetosyringone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOBTAOGJIWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062454 | |

| Record name | Acetosyringone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Acetosyringone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2478-38-8 | |

| Record name | Acetosyringone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetosyringone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetosyringone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-3',5'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOSYRINGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866P45Y84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Acetosyringone: Unraveling the Chemical Signals in Plant-Pathogen Communication

A pivotal moment in plant biology and biotechnology, the discovery of acetosyringone as a key signaling molecule in the interaction between plants and the bacterium Agrobacterium tumefaciens revolutionized our understanding of plant-pathogen communication. This in-depth technical guide explores the historical context of this discovery, detailing the seminal experiments that identified this compound and elucidated its role in triggering the genetic transformation of plants.

The story of this compound's discovery is intrinsically linked to the study of crown gall disease, a plant affliction characterized by the formation of tumors. For decades, scientists knew that Agrobacterium tumefaciens was the causative agent of this disease, transferring a segment of its own DNA, the T-DNA, into the plant genome. However, the mechanism by which the bacterium "knew" when to initiate this transfer remained a mystery. It was hypothesized that wounded plant cells released specific signals that activated the virulence (vir) genes of the bacterium, which are essential for the T-DNA transfer process.

The Quest for the Inducing Factor: Early Experiments

The breakthrough came in the mid-1980s from the laboratories of Eugene Nester, Patricia Zambryski, and their colleagues. Their research focused on identifying the elusive plant-derived signal that triggered the expression of the vir genes in Agrobacterium.

Experimental Approach: Bioassay-Guided Fractionation

The researchers employed a classic biochemical approach: bioassay-guided fractionation. This involved collecting exudates from wounded plant tissues, separating these complex mixtures into simpler fractions, and testing each fraction for its ability to induce vir gene expression in Agrobacterium.

Experimental Workflow for Identifying the Virulence-Inducing Compound

Figure 1. A diagram illustrating the experimental workflow used to identify this compound as a vir gene-inducing molecule.

Key Experimental Protocols

The success of these experiments hinged on meticulous and well-designed protocols. Below are detailed methodologies adapted from the seminal publications.

Preparation of Plant Wound Exudate

-

Plant Material: Nicotiana tabacum (tobacco) plants were typically used.

-

Wounding: Leaves and stems were wounded with a scalpel or by slicing into small pieces.

-

Exudate Collection: The wounded tissue was placed in a sterile liquid medium, often Murashige and Skoog (MS) medium, and incubated for a period to allow the release of signaling molecules. The resulting liquid, containing the plant exudate, was then collected and sterilized by filtration.

Agrobacterium Virulence Gene Induction Assay

A crucial component of the discovery was the development of a reliable bioassay to detect vir gene induction. This was achieved using a reporter gene system.

-

Reporter Strain: An Agrobacterium tumefaciens strain was engineered to carry a vir::lacZ gene fusion. In this strain, the promoter of a vir gene was fused to the lacZ gene, which encodes the enzyme β-galactosidase.

-

Induction: The reporter strain was incubated with the plant exudate fractions.

-

Assay: If a fraction contained a vir-inducing compound, the vir promoter would be activated, leading to the production of β-galactosidase. The activity of this enzyme could then be easily quantified using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The intensity of the resulting yellow color was directly proportional to the level of vir gene expression.

Fractionation and Identification of the Active Compounds

The crude plant exudate was subjected to a series of chromatographic separations to isolate the active molecule(s).

-

Initial Separation: The exudate was often first passed through a C18 reverse-phase column to separate compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): The partially purified active fractions were then subjected to further separation by HPLC. Different columns and solvent gradients were used to achieve high-resolution separation.

-

Analysis of Active Fractions: The fractions that showed the highest activity in the vir::lacZ induction assay were then analyzed using analytical techniques to determine their chemical structure.

-

Mass Spectrometry (MS): Provided information about the molecular weight and fragmentation pattern of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the arrangement of atoms within the molecules.

-

Through this systematic approach, two closely related phenolic compounds were identified as the primary inducers of vir gene expression: This compound and α-hydroxythis compound .[1][2]

Quantitative Analysis of Vir Gene Induction

The discovery was followed by quantitative studies to understand the potency and specificity of this compound.

| Compound | Concentration for Half-Maximal Induction (µM) | Maximum Induction Level (relative units) |

| This compound | ~10 | 100 |

| α-hydroxythis compound | ~10 | >100 |

| Sinapinic acid | ~25 | 80 |

| Syringic acid | >100 | <20 |

Table 1: Relative vir-inducing activity of this compound and related phenolic compounds. Data compiled from early studies.

These studies revealed that this compound is a potent inducer of vir genes, with a specific chemical structure being crucial for its activity.

The VirA/VirG Two-Component System: The Molecular Switch

Subsequent research identified the bacterial machinery responsible for sensing this compound. The VirA/VirG two-component system acts as the molecular switch that initiates the virulence cascade.[3]

-

VirA: A transmembrane sensor kinase that is thought to directly or indirectly bind this compound in the periplasm. This binding event triggers a conformational change in VirA, leading to its autophosphorylation.

-

VirG: A cytoplasmic response regulator. The phosphate group from the activated VirA is transferred to VirG.

-

Transcriptional Activation: Phosphorylated VirG then acts as a transcriptional activator, binding to specific DNA sequences called vir boxes located in the promoter regions of the vir genes, thereby turning on their expression.

Signaling Pathway of vir Gene Induction by this compound

Figure 2. A simplified diagram of the VirA/VirG two-component signaling pathway initiated by this compound.

Significance and Impact

The discovery of this compound as a plant-derived signal for Agrobacterium was a landmark achievement with far-reaching implications:

-

Fundamental Science: It provided one of the first and most elegant examples of inter-kingdom signaling, where a molecule from a eukaryote (plant) directly controls gene expression in a prokaryote (bacterium).

-

Biotechnology: The understanding of the role of this compound became instrumental in the development of efficient plant transformation technologies. The addition of this compound to co-cultivation media is now a standard practice in plant genetic engineering to enhance the efficiency of T-DNA transfer, particularly in plant species that are naturally recalcitrant to Agrobacterium-mediated transformation.

References

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Biosynthesis of Acetosyringone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetosyringone, a simple phenolic compound, plays a pivotal role in the intricate communication between plants and microbes. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of this compound in the plant kingdom. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the quantitative distribution of this molecule, its biosynthetic pathway, and its critical function in mediating plant-pathogen interactions, particularly with Agrobacterium tumefaciens. The guide further presents detailed experimental protocols for the extraction, quantification, and analysis of this compound, alongside diagrammatic representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and practical applications.

Introduction

This compound (3',5'-dimethoxy-4'-hydroxyacetophenone) is a naturally occurring phenolic compound that belongs to the acetophenone family.[1][2] While present in a variety of plant species, it is most notably recognized for its role as a potent signaling molecule released by wounded dicotyledonous plants.[2][3] This release is not a passive event but rather a sophisticated defense and communication strategy. For soil bacteria like Agrobacterium tumefaciens, this compound acts as a chemoattractant and a specific inducer of its virulence (vir) genes, initiating the process of T-DNA transfer and leading to the genetic transformation of the plant cell.[1][4] This natural mechanism has been ingeniously co-opted by scientists for plant genetic engineering. Understanding the natural occurrence and biosynthesis of this compound is therefore of fundamental importance, not only for advancing our knowledge of plant-microbe interactions and plant defense mechanisms but also for optimizing biotechnological applications and exploring its potential in drug development.

Natural Occurrence of this compound

This compound is not ubiquitously distributed in the plant kingdom and its concentration can vary significantly between species, tissues, and under different physiological conditions. It is primarily found in dicotyledonous plants and is often associated with wounded tissues.[2][5] Monocotyledonous plants, with some exceptions, generally lack or produce very low levels of this compound, which is considered a limiting factor for Agrobacterium-mediated transformation in these species.[6]

The production of this compound is a dynamic process, often induced in response to physical damage.[7][8][9] This wound-induced synthesis serves as a chemical signal to the surrounding environment, indicating a breach in the plant's physical defenses.

Table 1: Quantitative Data on this compound Concentration in Various Plant Tissues

| Plant Species | Tissue | Condition | This compound Concentration | Reference(s) |

| Nicotiana tabacum (Tobacco) | Suspension Cells | Untreated | Major extracellular phenolic | [6][10] |

| Nicotiana tabacum (Tobacco) | Suspension Cells | Treated with Pseudomonas syringae | Levels are elevated | [11] |

| Nicotiana benthamiana | Leaves | Injected with P. syringae or flg22 | Elevated levels of free this compound | [11] |

| Solanum melongena (Aubergine) | Leaves | Infiltrated with A. tumefaciens | Used at 200 µM for optimal transformation | [12] |

| Zea mays (Maize) | Root Exudates | Not detected in infected dicot vs. monocot study | Not detected | [6] |

Note: Specific quantitative values in µg/g fresh weight are often variable and dependent on the specific experimental conditions. The table reflects reported observations of presence and relative changes.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants.[13][14] This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into various phenolic compounds, including the precursors for lignin, flavonoids, and this compound.

The biosynthesis of this compound branches from the central phenylpropanoid pathway at the level of sinapic acid. The precise enzymatic steps leading from sinapic acid to this compound are still under investigation, but it is hypothesized to involve a CoA-dependent or independent beta-oxidation-like pathway.

Phenylpropanoid Pathway Leading to this compound

The following diagram illustrates the key enzymatic steps from phenylalanine to sinapic acid, the precursor of this compound.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate-CoA ligase

-

HCT: Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase

-

C3H: p-Coumaroyl shikimate 3'-hydroxylase

-

CCoAOMT: Caffeoyl-CoA O-methyltransferase

-

F5H: Ferulate 5-hydroxylase

-

COMT: Caffeic acid O-methyltransferase

This compound Signaling in Agrobacterium tumefaciens

The perception of this compound by A. tumefaciens is a classic example of a two-component signal transduction system, involving the VirA and VirG proteins.[1] This signaling cascade is the primary trigger for the activation of the virulence genes located on the Ti (tumor-inducing) plasmid.

The VirA/VirG Signaling Pathway

The VirA protein is a transmembrane sensor kinase that detects this compound and other phenolic compounds in the environment. Upon binding this compound, VirA undergoes autophosphorylation. The phosphate group is then transferred to the VirG protein, a cytoplasmic response regulator. Phosphorylated VirG acts as a transcriptional activator, binding to specific DNA sequences (the vir box) in the promoter regions of the vir genes, thereby inducing their expression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Plant Tissues for HPLC Analysis

This protocol describes a general method for extracting phenolic compounds, including this compound, from plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Ethyl acetate[11]

-

Methanol (HPLC grade)[6]

-

Water (HPLC grade)

-

Centrifuge tubes

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

-

Add 10 mL of extraction solvent (e.g., 80% methanol or ethyl acetate) to the tube.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction (steps 4-7) on the pellet to ensure complete recovery.

-

Combine the supernatants and evaporate to dryness using a rotary evaporator or vacuum concentrator at a temperature below 40°C.

-

Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL).

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC quantification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[15]

Mobile Phase:

-

A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.[1]

-

Example gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions. The flow rate is typically 1 mL/min.

Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

-

Inject a standard volume (e.g., 10 µL) of each calibration standard and the prepared plant extracts.

-

Monitor the elution at a wavelength where this compound has a strong absorbance, typically around 275 nm.

-

Identify the this compound peak in the chromatograms of the plant extracts by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Histochemical GUS Assay for Visualizing Transformation Events

The β-glucuronidase (GUS) reporter gene is commonly used to visualize successful T-DNA transfer, a process often enhanced by this compound. This protocol describes the histochemical staining of plant tissues to detect GUS activity.[2][4]

Materials:

-

Transformed plant tissue

-

GUS staining solution:

-

1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

-

100 mM sodium phosphate buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM potassium ferricyanide

-

0.5 mM potassium ferrocyanide

-

0.1% (v/v) Triton X-100

-

-

70% ethanol

-

Microscope slides and coverslips

-

Microscope

Procedure:

-

Excise the plant tissue to be stained (e.g., leaf discs, roots, calli).

-

Immerse the tissue in the GUS staining solution in a small vial or a well of a multi-well plate.

-

Vacuum infiltrate the tissue for 10-15 minutes to ensure the staining solution penetrates the cells.

-

Incubate the tissue at 37°C for several hours to overnight, or until blue staining is visible.

-

Remove the staining solution and wash the tissue with 70% ethanol.

-

Replace the ethanol several times until the chlorophyll is completely removed and the tissue is clear.

-

Mount the cleared tissue on a microscope slide with a drop of 50% glycerol.

-

Observe the tissue under a light microscope. The presence of a blue precipitate indicates GUS activity and, therefore, successful gene transfer.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an Agrobacterium-mediated plant transformation experiment, highlighting the critical role of this compound.

Conclusion

This compound stands as a testament to the complex and fascinating chemical dialogues that occur in nature. Its role as a wound-inducible phenolic in plants and a potent virulence gene inducer in Agrobacterium tumefaciens has not only illuminated fundamental aspects of plant-pathogen interactions but has also provided an invaluable tool for plant biotechnology. This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and signaling functions of this compound, supplemented with detailed experimental protocols and visual diagrams. It is our hope that this resource will serve as a valuable reference for researchers and scientists, fostering further investigation into the multifaceted roles of this remarkable molecule and its potential applications in science and industry.

References

- 1. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]

- 2. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arpnjournals.com [arpnjournals.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of sinapic acid to syringic acid by a filamentous fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pattern-triggered immunity-related phenolic, this compound, boosts rapid inhibition of a diverse set of plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. phcogres.com [phcogres.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microscopy.tamu.edu [microscopy.tamu.edu]

The Acetosyringone Signaling Pathway in Agrobacterium tumefaciens: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Agrobacterium tumefaciens orchestrates the genetic transformation of plants through a sophisticated signaling pathway initiated by host-derived phenolic compounds, such as acetosyringone. This technical guide provides an in-depth exploration of the core molecular mechanisms governing this process, with a focus on the VirA/VirG two-component system. We will delve into the key molecular players, their interactions, and the downstream consequences of pathway activation. This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and associated workflows to serve as a comprehensive resource for researchers in the field.

Introduction

The ability of Agrobacterium tumefaciens to transfer a specific segment of its DNA, the T-DNA, into the plant genome is a cornerstone of plant biotechnology. This process is initiated by the bacterium's recognition of specific signaling molecules released from wounded plant tissues. Among the most potent of these inducers is the phenolic compound this compound. The perception of this compound triggers a phosphorylation cascade, primarily mediated by the VirA/VirG two-component system, which ultimately leads to the transcriptional activation of the virulence (vir) genes. These genes encode the machinery necessary for T-DNA processing and transfer. Understanding this signaling pathway is crucial for optimizing plant transformation protocols and for the development of novel antimicrobial strategies.

The Core Signaling Pathway: VirA/VirG Two-Component System

The central regulatory circuit for vir gene expression in response to this compound is the VirA/VirG two-component system.[1][2][3] This system, typical of many bacterial sensory networks, allows the bacterium to sense and respond to its environment.

-

VirA: The Sensor Histidine Kinase VirA is a transmembrane sensor protein that detects the presence of this compound and other phenolic compounds.[3][4] It is a homodimer with several functional domains: a periplasmic domain, two transmembrane domains, a linker domain, a kinase domain, and a receiver domain.[3] The cytoplasmic linker domain is thought to be the primary site for this compound perception.[5]

-

VirG: The Response Regulator VirG is a cytoplasmic response regulator that, upon activation, functions as a transcriptional activator.[6][7] It has a receiver domain that is phosphorylated by VirA and a DNA-binding domain that recognizes a specific DNA sequence known as the vir box, which is present in the promoter regions of all vir operons.[3][6][7]

Mechanism of Activation

The activation of the VirA/VirG system is a multi-step process:

-

Signal Perception: this compound, released from wounded plant cells, diffuses across the bacterial outer membrane and is perceived by the VirA protein in the inner membrane.[3][4]

-

VirA Autophosphorylation: The binding of this compound to the linker domain of VirA induces a conformational change that activates its kinase domain. This leads to the autophosphorylation of a conserved histidine residue (His-474) in the kinase domain, using ATP as the phosphate donor.[1][3]

-

Phosphotransfer to VirG: The phosphate group from the phosphorylated VirA is then transferred to a conserved aspartate residue (Asp-52) in the receiver domain of VirG.[3][8]

-

VirG Activation and DNA Binding: Phosphorylation of VirG is thought to induce its dimerization, which increases its affinity for the vir box DNA sequences.[6]

-

Transcriptional Activation: The binding of phosphorylated VirG to the vir boxes activates the transcription of the downstream vir genes.[3][6][7] This includes the genes responsible for T-DNA processing (virD1, virD2), T-DNA transfer (virB operon, virD4), and T-DNA protection and nuclear import in the plant cell (virE2).[9][10]

Modulation of the Signaling Pathway

The sensitivity and output of the VirA/VirG signaling pathway are modulated by several factors:

-

Monosaccharides: Sugars such as glucose, galactose, and arabinose, also present in the plant wound exudate, enhance the sensitivity of VirA to this compound.[3][11] These sugars bind to a periplasmic protein called ChvE, which then interacts with the periplasmic domain of VirA, leading to a more robust activation of the kinase.[3][12][13]

-

Acidic pH: A slightly acidic environment (pH 5.2-5.8), characteristic of plant wound sites, optimizes vir gene induction.[14] This pH optimum is thought to influence the activity of the VirA/VirG system.

-

Opines: Certain opines, which are produced by the plant tumor tissue as a result of T-DNA expression, can further enhance vir gene induction by 2- to 10-fold.[14]

Quantitative Data on this compound Signaling

While the qualitative aspects of the this compound signaling pathway are well-established, specific quantitative data on the kinetics and binding affinities of the core components are not extensively reported in the literature. The following table summarizes the available semi-quantitative data on vir gene induction.

| Parameter | Condition | Fold Induction | Reference(s) |

| virB::lacZ expression | E. coli with this compound | 4.6 - 30 | [15] |

| vir gene expression | Presence of certain opines | 2 - 10 | [14] |

| virEA6::lacZ expression | Octopine strain vs. Nopaline strain | 2.3 | [10] |

| vir gene induction | A281 strain vs. A348 strain | 1.5 | [16] |

Note: The half-life of phosphorylated VirG in the presence of a truncated VirA protein has been determined to be approximately 1 hour, indicating a relatively stable activated state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in Agrobacterium.

Agrobacterium vir Gene Induction Assay

This protocol is used to measure the expression of vir genes in response to this compound and other potential inducers using a reporter gene, such as lacZ (encoding β-galactosidase), fused to a vir gene promoter.

Materials:

-

Agrobacterium tumefaciens strain carrying a vir-promoter-lacZ fusion plasmid.

-

Rich medium (e.g., LB or YEP) with appropriate antibiotics.

-

AB minimal medium.

-

Induction medium (AB minimal medium supplemented with MES buffer, pH 5.6, glucose, and this compound).

-

Spectrophotometer.

-

Reagents for β-galactosidase assay (e.g., ONPG).

Procedure:

-

Grow a starter culture of the Agrobacterium strain overnight in rich medium with antibiotics at 28-30°C.

-

Inoculate 50 mL of AB minimal medium with the overnight culture to an initial OD600 of ~0.1.

-

Grow the culture at 28-30°C with shaking until it reaches mid-log phase (OD600 of 0.4-0.6).

-

Pellet the cells by centrifugation and wash them once with the induction medium without this compound.

-

Resuspend the cell pellet in the induction medium to the original culture volume.

-

Divide the culture into aliquots for different treatments (e.g., no inducer, different concentrations of this compound, this compound with sugars).

-

Incubate the cultures at room temperature or 25°C for 6-24 hours with gentle shaking.

-

After induction, measure the OD600 of each culture.

-

Perform a β-galactosidase assay on a defined number of cells from each culture.

-

Calculate the β-galactosidase activity (Miller units) and normalize it to the cell density.

In Vitro VirA Autophosphorylation Assay

This assay measures the ability of purified VirA (or its kinase domain) to autophosphorylate in the presence of ATP.

Materials:

-

Purified VirA protein (or its kinase domain).

-

Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

[γ-32P]ATP.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

Procedure:

-

Set up the phosphorylation reaction by mixing the purified VirA protein with the phosphorylation buffer.

-

Initiate the reaction by adding [γ-32P]ATP. To test the effect of this compound, it can be added to the reaction mixture.

-

Incubate the reaction at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (phosphorylated) VirA.

-

The intensity of the band corresponding to VirA is proportional to the level of autophosphorylation.

In Vitro Phosphotransfer Assay from VirA to VirG

This assay measures the transfer of the phosphate group from phosphorylated VirA to VirG.

Materials:

-

Purified VirA and VirG proteins.

-

Phosphorylation buffer.

-

[γ-32P]ATP.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

Procedure:

-

First, phosphorylate VirA by incubating it with [γ-32P]ATP as described in the autophosphorylation assay.

-

To remove unincorporated [γ-32P]ATP, the phosphorylated VirA can be quickly purified using a spin column.

-

Add the purified, phosphorylated VirA to a reaction mixture containing purified VirG in the phosphorylation buffer.

-

Incubate the reaction for various time points.

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and visualize the radiolabeled proteins. A decrease in the signal from VirA and a corresponding increase in the signal from VirG over time indicates phosphotransfer.

Electrophoretic Mobility Shift Assay (EMSA) for VirG-DNA Binding

EMSA is used to detect the binding of phosphorylated VirG to the vir box DNA sequence.

Materials:

-

Purified VirG protein.

-

A DNA probe containing the vir box sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

-

Non-labeled competitor DNA (with and without the vir box sequence).

-

Phosphorylation components for VirG (VirA and ATP, or a small molecule phosphodonor like acetyl phosphate).

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Native polyacrylamide gel and electrophoresis apparatus.

Procedure:

-

Phosphorylate VirG in vitro as described previously. A parallel reaction without the phosphodonor serves as a negative control.

-

Set up the binding reactions by incubating the labeled DNA probe with phosphorylated or unphosphorylated VirG in the binding buffer.

-

For competition assays, add an excess of unlabeled competitor DNA to the reaction before adding the labeled probe.

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis at a low temperature to maintain the protein-DNA complexes.

-

After electrophoresis, dry the gel and visualize the labeled DNA using autoradiography or fluorescence imaging.

-

A shift in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a VirG-DNA complex. The intensity of the shifted band is proportional to the amount of binding.

Visualizing the Pathway and Workflows

Signaling Pathway Diagram

Caption: The this compound signaling pathway in Agrobacterium.

Experimental Workflow: vir Gene Induction Assay

References

- 1. Intersubunit Complementation of Sugar Signal Transduction in VirA Heterodimers and Posttranslational Regulation of VirA Activity in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Analysis of the VirA Sensor Kinase in Agrobacterium tumefaciens Using Structural Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a virG mutation that confers constitutive virulence gene expression in Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Localization of the VirA domain involved in this compound-mediated vir gene induction in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 7. Phosphorylation of the VirG protein of Agrobacterium tumefaciens by the autophosphorylated VirA protein: essential role in biological activity of VirG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant gene expression response to Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Proteomic analysis of Agrobacterium tumefaciens response to the Vir gene inducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Autophosphorylation kinetics of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphorylation of the VirG protein of Agrobacterium tumefaciens by the autophosphorylated VirA protein: essential role in biological activity of VirG - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Receiver of the Agrobacterium tumefaciens VirA Histidine Kinase Forms a Stable Interaction with VirG to Activate Virulence Gene Expression [frontiersin.org]

The Role of Acetosyringone in Plant Defense Mechanisms Against Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) is a phenolic compound naturally produced by many plant species, particularly in response to wounding. While historically recognized for its role in attracting and inducing the virulence genes of Agrobacterium tumefaciens for genetic transformation, a growing body of evidence highlights its multifaceted role in plant defense against a broader range of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plant immunity, detailing its direct antimicrobial activities, its role in priming plant defense responses, and its interplay with key defense signaling pathways.

Direct Antimicrobial Activity of this compound

This compound, in conjunction with components of the plant's oxidative burst, exhibits direct antimicrobial properties against a variety of plant pathogens.

Synergistic Action with Reactive Oxygen Species (ROS)

Upon pathogen recognition, plants often trigger a rapid production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), a phenomenon known as the oxidative burst. This compound acts synergistically with H₂O₂ and peroxidases to create a potent antimicrobial cocktail. This "AS mix" has been shown to inhibit the growth of both Gram-negative and Gram-positive phytopathogenic bacteria.[1] The proposed mechanism involves the peroxidase-mediated oxidation of this compound, leading to the formation of radicals that can disrupt bacterial cell processes.

Quantitative Data on Pathogen Inhibition

The following table summarizes the quantitative effects of this compound in combination with H₂O₂ and peroxidase on the growth of various plant pathogenic bacteria.

| Pathogen | This compound (µM) | H₂O₂ (µM) | Peroxidase (U/mL) | Incubation Time (h) | Growth Inhibition (%) | Reference |

| Pseudomonas syringae pv. tabaci | 50 | 50 | 0.72 | 3 | >99 | [1] |

| Xanthomonas campestris pv. vesicatoria | 50 | 50 | 0.72 | 3 | >99 | [1] |

| Pectobacterium carotovorum | 50 | 50 | 0.72 | 3 | >99 | [1] |

| Agrobacterium tumefaciens C58C1 | 50 | 50 | 0.72 | 3 | ~50-60 | [1] |

This compound in Plant Defense Signaling

This compound plays a crucial role as a signaling molecule in the plant immune system, particularly in the context of Pattern-Triggered Immunity (PTI).

Induction of Endogenous this compound during PTI

Plants elevate their endogenous levels of free this compound in response to the perception of Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22, and during interactions with non-pathogenic or disarmed pathogenic bacteria.[1] This induction suggests a preparatory role for this compound in mounting a defense response.

Priming of Defense Responses

This compound can "prime" the plant's immune system, leading to a faster and stronger response upon subsequent pathogen attack. This priming effect involves the potentiation of several key defense mechanisms.

Exogenous application of this compound can lead to an earlier and more robust oxidative burst when the plant is subsequently challenged with a pathogen. In tobacco cell suspensions, the addition of this compound advanced the pathogen-induced burst in oxygen uptake by as much as 1.5 hours.

A hallmark of PTI is the reinforcement of the cell wall through the deposition of callose at the site of attempted pathogen ingress. While direct quantitative data on this compound's sole effect on callose synthase gene expression is limited, its role in PTI suggests an indirect positive influence on this process.

Crosstalk with Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

The salicylic acid (SA) and jasmonic acid (JA) signaling pathways are central to plant immunity against biotrophic and necrotrophic pathogens, respectively. This compound appears to modulate these pathways, although the precise molecular mechanisms are still under investigation. It is hypothesized that this compound may influence the expression of key biosynthesis genes for SA and JA, such as PAL (phenylalanine ammonia-lyase) and ICS (isochorismate synthase) for SA, and LOX (lipoxygenase) and AOS (allene oxide synthase) for JA.

Role in Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized pathogen infection. While salicylic acid is the primary long-distance signal for SAR, the involvement of other signaling molecules is an active area of research. Given this compound's role in priming and its interaction with the SA pathway, it is plausible that it contributes to the establishment or maintenance of SAR, though direct evidence is currently limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Endogenous this compound by HPLC-MS

Objective: To quantify the concentration of this compound in plant tissue.

Methodology:

-

Sample Preparation:

-

Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Extract the powder with 1 mL of 80% methanol by vortexing for 1 minute, followed by sonication for 30 minutes at 4°C.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

-

HPLC-MS Analysis:

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

-

Detection: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound (m/z 195.06).

-

Quantification: Generate a standard curve using pure this compound standards of known concentrations.

-

RT-qPCR for Defense Gene Expression

Objective: To measure the relative expression levels of defense-related genes (e.g., PR-1, PDF1.2) in response to this compound treatment.

Methodology:

-

Plant Treatment and RNA Extraction:

-

Treat plants with a solution of this compound (e.g., 100 µM) or a mock control.

-

Harvest leaf tissue at desired time points (e.g., 0, 6, 24, 48 hours post-treatment) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method.

-

Treat RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for the target genes (PR-1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blot for MAPK Phosphorylation

Objective: To detect the phosphorylation status of MAP kinases in response to this compound treatment.

Methodology:

-

Protein Extraction:

-

Treat plant seedlings or cell cultures with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Harvest tissue and grind in liquid nitrogen.

-

Extract total proteins using a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of total protein per sample on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To confirm equal loading, strip the membrane and re-probe with an antibody against total MAPK.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involving this compound in plant defense.

This compound in Pattern-Triggered Immunity (PTI)

Caption: this compound induction as part of the Pattern-Triggered Immunity (PTI) signaling cascade.

Experimental Workflow for Quantifying this compound

Caption: Workflow for the quantification of this compound in plant tissues using HPLC-MS.

Logical Relationship of this compound's Defensive Roles

Caption: Logical relationships of this compound's diverse roles in plant defense.

Conclusion and Future Directions

This compound is emerging as a significant player in plant defense, extending far beyond its initial characterization as a signaling molecule for Agrobacterium. Its ability to act directly against pathogens in concert with ROS, and to prime and modulate the plant's innate immune system, makes it a promising target for the development of novel plant protection strategies.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which this compound modulates the SA and JA signaling pathways.

-

Identifying the specific downstream targets of this compound-induced MAPK signaling.

-

Quantifying the contribution of endogenous this compound to systemic acquired resistance in a variety of plant-pathogen interactions.

-

Exploring the potential of this compound and its derivatives as practical and environmentally friendly agents for enhancing crop resilience.

A deeper understanding of this compound's role in plant immunity will undoubtedly open new avenues for the development of innovative and sustainable approaches to disease management in agriculture.

References

A Technical Guide to the Chemical Synthesis and Derivatization of Acetosyringone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone) is a naturally occurring phenolic compound that plays a pivotal role in plant-microbe interactions. It is notably recognized as a potent inducer of the virulence (vir) genes in Agrobacterium tumefaciens, a bacterium widely utilized for genetic transformation in plants. This property has made this compound an indispensable tool in plant biotechnology and genetic engineering. Beyond its application in plant transformation, this compound and its derivatives are subjects of growing interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the chemical synthesis of this compound, methods for its derivatization, and detailed experimental protocols for its application in research.

Chemical Synthesis of this compound

The synthesis of this compound is crucial for ensuring a stable and pure supply for research purposes, as isolation from natural sources can be inconsistent. A common and efficient method for its synthesis is the Friedel-Crafts acylation of syringol (2,6-dimethoxyphenol) or a related precursor. An improved two-stage synthesis starting from the more readily available acetovanillone has also been reported with good yields.

Synthesis of this compound from Acetovanillone

An established method involves the conversion of acetovanillone to 5-iodoacetovanillone, followed by a copper-catalyzed reaction with sodium methoxide to yield this compound. This process has been reported to achieve yields of over 50%[1].

Experimental Protocol: Synthesis of this compound from Acetovanillone

Step 1: Iodination of Acetovanillone

-

Dissolve acetovanillone in a suitable solvent such as aqueous sodium hydroxide.

-

Add a solution of iodine in potassium iodide dropwise to the stirred solution at a controlled temperature (e.g., 60-70 °C).

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product, 5-iodoacetovanillone.

-

Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-iodoacetovanillone.

Step 2: Methoxylation of 5-Iodoacetovanillone

-

To a solution of sodium methoxide in methanol, add 5-iodoacetovanillone and a catalytic amount of copper powder or a copper salt (e.g., cuprous iodide).

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with an acid.

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

| Product | Starting Material | Yield | Reference |

| This compound | Acetovanillone | >50% | [1] |

Derivatization of this compound

The chemical structure of this compound, with its phenolic hydroxyl group and ketone functionality, offers multiple sites for derivatization. This allows for the synthesis of a wide range of analogs with potentially enhanced or novel biological activities.

Synthesis of α-Hydroxythis compound

α-Hydroxythis compound is a derivative of significant interest, known to be a phytoalexin with antifungal properties. A multi-step synthesis starting from syringaldehyde has been reported.

Experimental Protocol: Synthesis of α-Hydroxythis compound

This synthesis involves the protection of the phenolic hydroxyl group, followed by the introduction of the α-hydroxyacetyl group.

Step 1: Protection of Syringaldehyde

-

React syringaldehyde with a suitable protecting group, such as benzyl bromide, in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to form 4-O-benzylsyringaldehyde.

Step 2: Formation of the α-Hydroxyacetyl Group

-

A reported method involves a Pummerer-type reaction of a β-ketosulfoxide intermediate derived from the protected syringaldehyde[2].

-

Alternatively, other synthetic routes can be employed to introduce the hydroxymethyl ketone moiety.

Step 3: Deprotection

-

Remove the benzyl protecting group by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield α-hydroxythis compound.

| Derivative | Starting Material | Overall Yield | Reference |

| α-Hydroxythis compound | Syringaldehyde | <10% (from a specific multi-step synthesis) | [2] |

| Compound | Spectroscopic Data | Reference |

| α-Hydroxythis compound | ¹H NMR (CDCl₃, 300 MHz): δ 7.28 (s, 2H, Ar-H), 6.34 (t, J=1.9 Hz, 1H, Ar-OH), 4.93 (d, J=1.9 Hz, 2H, -COCH₂OH), 3.89 (s, 6H, -OCH₃), 3.25 (s, 1H, -CH₂OH). ¹³C NMR (CDCl₃, 75 MHz): δ 196.4 (C=O), 146.6 (C-3', C-5'), 141.3 (C-4'), 125.1 (C-1'), 106.2 (C-2', C-6'), 66.3 (-CH₂OH), 54.95 (-OCH₃). HRMS: m/z 212.0685 [M]⁺ (Calcd. for C₁₀H₁₂O₅, 212.0685). | [2][3] |

Role in Agrobacterium-mediated Plant Transformation

This compound is a key signaling molecule that initiates the transfer of T-DNA from Agrobacterium tumefaciens to the plant genome. Wounded plant cells release phenolic compounds, including this compound, which are recognized by the VirA/VirG two-component regulatory system of the bacterium.

Signaling Pathway

The binding of this compound to the VirA sensor kinase, a transmembrane protein, triggers a phosphorylation cascade. VirA autophosphorylates and then transfers the phosphate group to the VirG response regulator. Phosphorylated VirG acts as a transcriptional activator, binding to the vir box promoter sequences and inducing the expression of the vir genes located on the Ti plasmid. These genes encode the machinery necessary for the excision, transport, and integration of the T-DNA into the host plant's genome.

Enhancing Transformation Efficiency

The addition of this compound to the co-cultivation medium is a standard practice in most Agrobacterium-mediated transformation protocols, significantly increasing the transformation efficiency in a wide range of plant species.

| Plant Species | This compound Concentration | Effect on Transformation Efficiency | Reference |

| Arabidopsis thaliana | Not specified | Transformation rate increased from 2-3% to 55-63%. | [4] |

| Cotton | Not specified | 67% higher number of GUS positive apices. | [5] |

| Eustoma grandiflorum | 0.1 mM (in co-cultivation) | Significantly increased the number of transformed calli. | [6] |

| Dendrobium lasianthera | 100 µM | Highest transformation efficiency (65% ± 1.5). | [7] |

Experimental Workflow: Agrobacterium-mediated Transformation

The following diagram illustrates a typical workflow for plant transformation utilizing this compound.

Biological Activities of this compound and Its Derivatives

Beyond its crucial role in plant transformation, this compound and its synthetic derivatives have demonstrated a range of other biological activities.

Antimicrobial Activity

This compound and its oxidized forms have been shown to possess antimicrobial activity against various plant pathogenic bacteria. For instance, a mixture containing this compound, hydrogen peroxide, and peroxidase was found to inhibit the growth of several bacterial strains, including Pseudomonas, Xanthomonas, Pectobacterium, and Clavibacter[8].

| Derivative | Microorganism | Activity | Reference |

| This compound (in combination with H₂O₂ and peroxidase) | Pseudomonas syringae | Growth inhibition | [8] |

| This compound (in combination with H₂O₂ and peroxidase) | Xanthomonas campestris | Growth inhibition | [8] |

| α-Hydroxythis compound | Colletotrichum gloeosporioides | Antifungal | [2] |

Conclusion

This compound remains a cornerstone molecule in plant biotechnology, with its well-established role in facilitating genetic transformation. The ability to chemically synthesize this compound and its derivatives opens up avenues for further research into its mechanism of action and the development of new analogs with enhanced or novel biological properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of plant science, microbiology, and drug discovery, enabling them to effectively utilize this versatile compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound promotes high efficiency transformation of Arabidopsis thaliana explants by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpnjournals.com [arpnjournals.com]

- 6. jircas.go.jp [jircas.go.jp]

- 7. repository.unair.ac.id [repository.unair.ac.id]

- 8. A pattern-triggered immunity-related phenolic, this compound, boosts rapid inhibition of a diverse set of plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Acetosyringone's Function as a Chemoattractant for Agrobacterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols related to the chemoattractant function of acetosyringone in Agrobacterium tumefaciens. Understanding this critical step in the plant-pathogen interaction is fundamental for advancements in plant biotechnology and the development of novel antimicrobial strategies.

The Core Signaling Pathway: Sensing and Responding to this compound

Agrobacterium tumefaciens employs a sophisticated signal transduction system to detect and move towards phenolic compounds like this compound, which are released from wounded plant tissues. This chemotactic response is a crucial prerequisite for the subsequent transfer of T-DNA into the plant host. The primary signaling cascade involves the Ti-plasmid encoded two-component system, VirA and VirG, which interestingly, also regulates the expression of virulence (vir) genes.[1][2]

At low, nanomolar concentrations, this compound acts as a potent chemoattractant, guiding the bacteria towards the plant wound site.[3] This chemotactic response is mediated by the phosphorylation of the VirA/VirG system.[3] The sensor kinase VirA, a transmembrane protein, perceives the this compound signal. This leads to its autophosphorylation and the subsequent transfer of the phosphate group to the response regulator VirG.[2][3] Phosphorylated VirG then interacts with the chemotaxis machinery to modulate the flagellar motor, directing the bacterium's movement.

The chromosomally encoded che operon also plays a vital role in this process. This operon includes key chemotaxis proteins such as CheA, CheY, CheW, CheR, and CheB. Specifically, CheY1 and CheY2 have been shown to be involved in the chemotactic response towards this compound, with CheY2 mutants exhibiting a more significantly impaired chemotactic capability.[4]

It is crucial to distinguish the role of the VirA/VirG system in chemotaxis from its role in virulence gene induction. While chemotaxis is triggered by low concentrations of this compound, higher concentrations are required to induce the expression of the vir genes, which are essential for T-DNA processing and transfer.[1] This suggests a biphasic response of Agrobacterium to this compound gradients.

Quantitative Data on this compound-Mediated Responses

The concentration of this compound plays a critical role in dictating the response of Agrobacterium. The following table summarizes the key quantitative data available in the literature.

| Parameter | This compound Concentration | Bacterial Strain | Response | Reference |

| Chemotaxis | Nanomolar (nM) range | A. tumefaciens C58C1 | Positive chemotaxis | [1][3] |

| Virulence Gene Induction | Micromolar (µM) range (e.g., 100 µM) | A. tumefaciens | Induction of vir genes | [1][5] |

| Growth Inhibition | > 100 µM (under acidic conditions) | A. tumefaciens T37 and C58 | Inhibition of bacterial growth | [6] |

| Chemotaxis Assay (Capillary) | 0.1 µM | A. fabrum C58 | Significant chemotactic response | [7] |

| Transformation Enhancement | 100 µM (with 10 mM D-glucose) | A. tumefaciens LBA4404, GV3101, EHA105 | Increased transformation efficiency | [5] |

Experimental Protocols for Studying Chemotaxis

Two primary methods are widely used to study bacterial chemotaxis towards this compound: the swarm plate assay and the capillary assay.

Swarm Plate Assay

The swarm plate assay is a qualitative or semi-quantitative method to observe bacterial chemotaxis. Bacteria are inoculated in the center of a semi-solid agar plate containing a chemoattractant. As the bacteria consume the attractant, they create a concentration gradient and motile bacteria will "swarm" outwards, forming a visible halo. The diameter of this swarm is indicative of the chemotactic response.[7][8]

Detailed Methodology:

-

Media Preparation: Prepare a minimal medium (e.g., ATGN) supplemented with a low concentration of agar (typically 0.25-0.3%) to allow for bacterial motility.[8] The medium should also contain the desired concentration of this compound as the chemoattractant.

-

Inoculation: Grow Agrobacterium to the mid-log phase in a liquid medium. Inoculate a small volume (e.g., 1-5 µL) of the bacterial culture onto the center of the swarm plate.[7]

-

Incubation: Incubate the plates at the optimal growth temperature for Agrobacterium (typically 28°C) for a period of 24-72 hours.

-

Data Analysis: Measure the diameter of the bacterial swarm. A larger diameter in the presence of the chemoattractant compared to a control plate without the attractant indicates a positive chemotactic response.

Capillary Assay

The capillary assay is a quantitative method to measure chemotaxis. A capillary tube filled with a solution containing a chemoattractant is placed in a suspension of motile bacteria. Bacteria will swim into the capillary tube in response to the chemoattractant, and the number of bacteria that accumulate in the capillary over a specific time is quantified.

Detailed Methodology:

-

Bacterial Preparation: Grow Agrobacterium to the mid-log phase, then wash and resuspend the cells in a chemotaxis buffer to a specific optical density (e.g., OD600 of 0.1).[7]

-

Capillary Preparation: Fill a microcapillary tube with the chemotaxis buffer containing the desired concentration of this compound. A control capillary should be filled with chemotaxis buffer alone.

-

Assay Setup: Place the filled capillary tube into the bacterial suspension.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Quantification: After incubation, remove the capillary, wash the outside to remove adhering bacteria, and then expel the contents into a sterile buffer. The number of bacteria is then determined by plating serial dilutions and counting the colony-forming units (CFUs).

References

- 1. virA and virG are the Ti-plasmid functions required for chemotaxis of Agrobacterium tumefaciens towards this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Role of CheY1 and CheY2 in the chemotaxis of A. tumefaciens toward this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Action of D-Glucose and this compound on Agrobacterium Strains for Efficient Dunaliella Transformation | PLOS One [journals.plos.org]

- 6. Growth inhibition and loss of virulence in cultures of Agrobacterium tumefaciens treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Symphony: A Technical Guide to Vir Gene Induction by Acetosyringone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular mechanisms governing the induction of virulence (vir) genes in Agrobacterium tumefaciens by the plant phenolic compound acetosyringone. Understanding this intricate signaling cascade is paramount for advancements in plant biotechnology and the development of novel antimicrobial strategies. This document provides a comprehensive overview of the key players, environmental influences, and detailed experimental protocols to facilitate further research and drug discovery in this domain.

The VirA/VirG Two-Component System: The Master Regulator

At the heart of this compound-mediated vir gene induction lies the sophisticated VirA/VirG two-component signaling system. This system acts as a molecular switch, sensing the presence of specific phenolic compounds released by wounded plant tissues and initiating a transcriptional cascade that leads to the expression of the vir regulon. The vir genes are essential for the processing and transfer of a segment of the Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant cell's genome.[1]

The key components of this system are:

-

VirA (Sensor Histidine Kinase): An inner membrane-bound sensor protein. It detects the presence of this compound and other related phenolics in the periplasmic space.

-

VirG (Response Regulator): A cytoplasmic protein that, upon activation by VirA, functions as a transcriptional activator for the vir genes.

The induction process is a finely tuned phosphorylation cascade:

-

Sensing the Signal: In the presence of this compound, the VirA protein undergoes a conformational change.

-

Autophosphorylation: This conformational change triggers the autophosphorylation of a conserved histidine residue within the VirA protein's cytoplasmic kinase domain, utilizing ATP as the phosphate donor.

-

Phosphotransfer: The phosphate group is then transferred from the phosphorylated VirA to a specific aspartate residue on the VirG protein.

-

Transcriptional Activation: Phosphorylated VirG (VirG-P) undergoes a conformational change that increases its affinity for a specific DNA sequence known as the "vir box," a cis-acting regulatory element located in the promoter regions of all vir operons.

-

Gene Expression: The binding of VirG-P to the vir boxes initiates the transcription of the vir genes, leading to the production of the proteins necessary for T-DNA processing and transfer.

Quantitative Insights into Vir Gene Induction

The efficiency of vir gene induction is not solely dependent on the presence of this compound but is significantly influenced by a trifecta of environmental factors: this compound concentration, pH, and temperature. The interplay of these factors dictates the magnitude of the transcriptional response.

Impact of this compound Concentration

The concentration of this compound directly correlates with the level of vir gene expression, with optimal induction typically observed in the micromolar range.

| This compound Concentration (µM) | Relative vir Gene Expression (Fold Change) | Reporter Gene Activity (GUS activity - % positive explants) | Reference |

| 0 | 1.0 | 0 | [2][3] |

| 50 | - | 45 | [3] |

| 100 | - | 59 | [2][3][4] |

| 150 | - | 40 | [3] |

| 200 | High | 35 | [3] |

| 400 | - | 81 (at pH 5.4, 22°C) | |

| 500 | Sufficient for induction | - | [5] |

Note: The fold change in vir gene expression can vary depending on the specific vir gene being assayed and the experimental conditions.

The Critical Role of pH

An acidic environment is a crucial prerequisite for efficient vir gene induction. A slightly acidic pH, mimicking the environment of a plant wound site, potentiates the signaling cascade. Optimal induction is generally observed at a pH between 5.0 and 5.7.[6] At neutral or alkaline pH, the induction is significantly attenuated. The acidic condition is thought to enhance the activity of the VirA/VirG system.

| pH | Relative vir Gene Expression (Fold Change vs. pH 7.0) | GUS Expression (% of embryos with blue foci) | Reference |

| 5.0 | - | High | |

| 5.2 | Optimal induction | - | [5] |

| 5.4 | - | High | |

| 5.5 | ~1.2 to 2.0-fold increase in pTi gene expression | - | [7] |

| 5.7 | Optimal for 50 µM this compound | - | [6] |

| 7.0 | Baseline | Low | [7] |

Temperature Sensitivity of the Induction Process

The vir gene induction process is exquisitely sensitive to temperature. Optimal induction occurs in a narrow temperature range, typically between 22°C and 28°C. Temperatures above 30°C have been shown to be inhibitory to the process. This temperature sensitivity is attributed to the VirA protein, which appears to undergo a reversible inactivation at higher temperatures, thereby preventing its autophosphorylation and the subsequent phosphorylation of VirG.[8][9]

| Temperature (°C) | Relative vir Gene Expression | T-DNA Transfer Efficiency | Reference |

| 19 | - | Optimal | [9] |

| 22 | - | High | [10] |

| 25 | Optimal | High | [9] |

| 28 | High | Reduced | [9][11] |

| 29 | Reduced | Inhibited | [10][11] |

| 30 | Almost no tumor formation | Inhibited | [8] |

| >32 | Inhibited | Inhibited | [8] |

Visualizing the Molecular Machinery

To provide a clearer understanding of the complex interactions and workflows, the following diagrams have been generated using the DOT language.

Signaling Pathway of Vir Gene Induction

References

- 1. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 2. arpnjournals.com [arpnjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Super-Agrobacterium ver. 4: Improving the Transformation Frequencies and Genetic Engineering Possibilities for Crop Plants [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Environmental pH Sensing: Resolving the VirA/VirG Two-Component System Inputs for Agrobacterium Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulatory VirA protein of Agrobacterium tumefaciens does not function at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Temperature affects the T-DNA transfer machinery of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated Temperature Differentially Affects Virulence, VirB Protein Accumulation, and T-Pilus Formation in Different Agrobacterium tumefaciens and Agrobacterium vitis Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Pervasive Presence of Acetosyringone: A Deep Dive into its Biodiversity and Production Across the Plant Kingdom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) is a naturally occurring phenolic compound that plays a pivotal role in plant physiology and microbe interactions. Primarily known as a potent signaling molecule released from the wounded tissues of many dicotyledonous plants, it is instrumental in initiating the virulence (vir) gene cascade in Agrobacterium tumefaciens, a bacterium widely utilized in plant genetic engineering. This unique characteristic has positioned this compound as an indispensable tool in biotechnology for enhancing gene transfer in a variety of plant species. Beyond its role in plant transformation, this compound and related acetophenones are involved in plant defense mechanisms, exhibiting antimicrobial and antifungal properties. Understanding the biodiversity of this compound production across the plant kingdom is crucial for optimizing plant transformation protocols, exploring novel antimicrobial agents, and gaining deeper insights into plant-microbe co-evolution. This technical guide provides a comprehensive overview of the distribution of this compound, quantitative data on its production, detailed experimental protocols for its analysis, and a visualization of its biosynthetic and signaling pathways.

Biodiversity of this compound Production

This compound production is widespread but not ubiquitous in the plant kingdom. Its presence is most notably documented in dicotyledonous plants, where it is synthesized as part of the wound response. Monocotyledonous plants, on the other hand, generally do not produce this compound upon wounding, a factor that has historically made them more recalcitrant to Agrobacterium-mediated transformation. However, the application of exogenous this compound has been shown to significantly improve transformation efficiencies in many monocots.